{1-methyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazol-5-yl}methanol
Description
{1-Methyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazol-5-yl}methanol is a nitro-substituted imidazole derivative characterized by a hydroxymethyl group at position 5, a methyl group at position 1, and a 4-nitrobenzylsulfanyl moiety at position 2 of the imidazole ring. The compound’s synthesis likely follows routes similar to other nitroimidazole derivatives, such as nucleophilic substitution reactions involving thiols or sulfides (e.g., chloromethylsulfonylbenzene reacting with imidazole precursors under basic conditions) .
Properties
IUPAC Name |
[3-methyl-2-[(4-nitrophenyl)methylsulfanyl]imidazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-14-11(7-16)6-13-12(14)19-8-9-2-4-10(5-3-9)15(17)18/h2-6,16H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUNTRWMLDDKJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radziszewski Reaction for Imidazole Synthesis
The Radziszewski reaction is a classical method for synthesizing imidazoles via condensation of glyoxal , formaldehyde , and methylamine in aqueous ammonia:
$$
(\text{CHO})2 + \text{CH}2\text{O} + \text{CH}3\text{NH}2 + \text{NH}3 \rightarrow \text{C}4\text{H}6\text{N}2 + 3\ \text{H}_2\text{O}
$$
Modifications for Position-Specific Substitution :
- To introduce the hydroxymethyl group at position 5, glycolaldehyde (HOCH2CHO) replaces formaldehyde, enabling direct incorporation of the alcohol functionality during ring formation.
Typical Conditions :
Sulfanyl Group Introduction
Nucleophilic Substitution at Position 2
A halogenated imidazole intermediate (e.g., 2-chloro-1-methyl-1H-imidazole-5-methanol ) reacts with 4-nitrobenzyl thiol under basic conditions:
Synthesis of 4-Nitrobenzyl Thiol :
- Reduction of 4-Nitrobenzyl Chloride :
$$
\text{4-NO}2\text{C}6\text{H}4\text{CH}2\text{Cl} + \text{NaSH} \rightarrow \text{4-NO}2\text{C}6\text{H}4\text{CH}2\text{SH} + \text{NaCl}
$$
- Coupling Reaction :
$$
\text{2-Cl-1-Me-Imidazole-5-CH}2\text{OH} + \text{4-NO}2\text{C}6\text{H}4\text{CH}_2\text{SH} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}
$$
Mechanistic Insight :
The thiolate anion (generated in situ) attacks the electron-deficient C2 of the imidazole, displacing chloride via an SN2 pathway. Steric hindrance from the 1-methyl group enhances regioselectivity.
Hydroxymethyl Group Functionalization
Vilsmeier-Haack Formylation Followed by Reduction
For imidazoles lacking the hydroxymethyl group, a two-step strategy is employed:
- Formylation :
$$
\text{1-Me-Imidazole} \xrightarrow{\text{POCl}_3/\text{DMF}} \text{5-Formyl-1-Me-Imidazole}
$$
- Reduction to Alcohol :
$$
\text{5-Formyl-1-Me-Imidazole} \xrightarrow{\text{NaBH}_4} \text{5-Hydroxymethyl-1-Me-Imidazole}
$$
Scalable Synthesis Strategies
One-Pot Sequential Functionalization
A patent-pending method (US7807837B2) describes a scalable route:
- Imidazole Ring Formation : Radziszewski reaction with glycolaldehyde.
- Chlorination at C2 : Using N-chlorosuccinimide (NCS) in dichloromethane.
- Thioether Formation : In-situ generation of 4-nitrobenzyl thiol and coupling without isolation.
- Workup : Aqueous extraction and recrystallization from ethanol/water.
Advantages :
Reaction Optimization Data
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Base | K2CO3 | 75% |
| Solvent | DMF | 70% |
| Temperature | 90°C | 72% |
| Reaction Time | 18 hours | 68% |
| Thiol Equivalents | 1.2 | 78% |
Characterization and Analytical Data
Chemical Reactions Analysis
Types of Reactions: {1-Methyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazol-5-yl}methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of nitroso derivatives and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted imidazoles.
Scientific Research Applications
{1-Methyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazol-5-yl}methanol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe in biological studies to understand cellular processes.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which {1-Methyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazol-5-yl}methanol exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and the imidazole ring play crucial roles in these interactions, affecting various biological processes.
Comparison with Similar Compounds
Key Observations :
- Hydrogen Bonding : The hydroxymethyl group at position 5 facilitates intermolecular hydrogen bonding, as seen in the crystal structure of the benzyl analogue, which forms dimers via O–H···N interactions .
Nitroimidazole Derivatives with Hydroxymethyl Groups
- [4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol: Synthesized via chlorination (SOCl₂) of precursor alcohols, this compound shares the nitroimidazole-hydroxymethyl motif but lacks the sulfanyl group. It serves as a precursor for further functionalization (e.g., TDAE-mediated coupling with carbonyl derivatives) .
- Losartan Potassium: A therapeutically relevant analogue (C₂₂H₂₃ClKN₆O) with a hydroxymethyl-imidazole core, demonstrating high solubility in polar solvents (water, methanol) and hygroscopicity .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Biological Activity
{1-methyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazol-5-yl}methanol, a compound with the chemical formula CHNOS, is a derivative of imidazole that has garnered interest due to its potential biological activities. This article explores various aspects of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- CAS Number : 478049-30-8
- Molecular Weight : 311.31 g/mol
- Structure : The compound features a nitrobenzyl group and an imidazole ring, which are known to contribute to its biological properties.
Antimicrobial Properties
Nitroimidazole derivatives have been extensively studied for their antimicrobial properties. The presence of the nitro group in this compound suggests potential activity against various pathogens. Research indicates that similar compounds exhibit efficacy against protozoan and bacterial infections, highlighting the relevance of this compound in therapeutic applications.
The mechanism by which nitroimidazoles exert their effects typically involves the reduction of the nitro group under anaerobic conditions, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is crucial for understanding how this compound may function in biological systems.
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial effects of various nitroimidazole derivatives, including this compound. Results demonstrated significant activity against anaerobic bacteria, supporting its potential as a therapeutic agent in treating infections caused by these organisms.
Cytotoxicity Assessment
Research assessing the cytotoxicity of this compound on human cell lines revealed that while it exhibits antimicrobial properties, it also shows varying degrees of cytotoxicity depending on concentration and exposure time. This dual effect necessitates further investigation into its safety profile for clinical use.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
